molecular formula C19H19N3O4 B12018590 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 767310-60-1

2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12018590
CAS No.: 767310-60-1
M. Wt: 353.4 g/mol
InChI Key: BEUCKCKCBNFGGF-DEDYPNTBSA-N
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Description

2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features a combination of allyloxy, benzylidene, hydrazino, methoxyphenyl, and oxoacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyloxy group can yield 2-(2-(2-formyl)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, while reduction of the benzylidene group can yield 2-(2-(2-(allyloxy)benzyl)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: It may have therapeutic potential due to its unique chemical structure, which could interact with biological targets in novel ways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s hydrazino and oxoacetamide groups may allow it to form hydrogen bonds or coordinate with metal ions, influencing biological pathways and molecular interactions. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

767310-60-1

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H19N3O4/c1-3-11-26-17-10-5-4-7-14(17)13-20-22-19(24)18(23)21-15-8-6-9-16(12-15)25-2/h3-10,12-13H,1,11H2,2H3,(H,21,23)(H,22,24)/b20-13+

InChI Key

BEUCKCKCBNFGGF-DEDYPNTBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC=C

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC=C

Origin of Product

United States

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